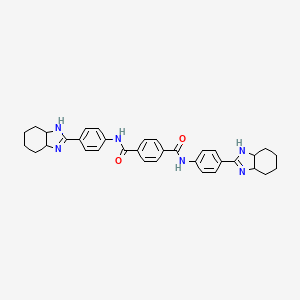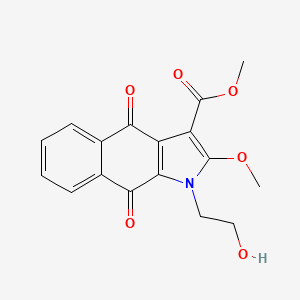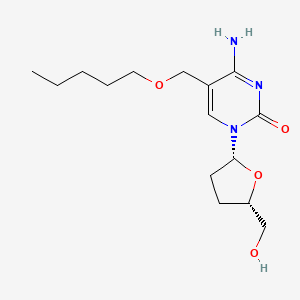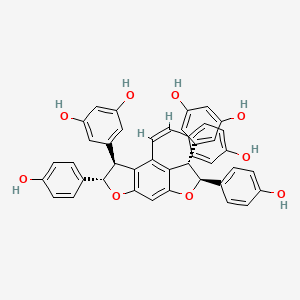
Gnetin H, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gnetin H, cis- is a plant-derived polyphenolic compound belonging to the resveratrol family. It is an oligostilbene, which means it is a polymer of stilbene units. Resveratrol, the parent compound, is a well-known phytoalexin found in various plants, particularly in grape skins. Gnetin H, cis- has gained attention for its potential therapeutic properties, including its ability to inhibit cancer cell proliferation and induce apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gnetin H, cis- involves the polymerization of resveratrol units. The process typically requires specific catalysts and reaction conditions to ensure the correct cis- configuration. One common method involves the use of oxidative coupling reactions, where resveratrol is treated with oxidizing agents under controlled conditions to form the oligostilbene structure .
Industrial Production Methods
Industrial production of Gnetin H, cis- is still in the research and development phase. large-scale synthesis would likely involve optimizing the oxidative coupling reactions to increase yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
Gnetin H, cis- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted oligostilbenes. These products can have different biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study the properties of polyphenolic compounds and their reactions.
Wirkmechanismus
Gnetin H, cis- exerts its effects through several mechanisms:
Induction of Apoptosis: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways.
Oxidative Stress: It increases the levels of ROS, leading to oxidative stress and cell death in cancer cells.
Glycolysis Inhibition: It inhibits glycolysis by regulating the expression of thioredoxin interacting protein (TXNIP), which is involved in glucose homeostasis.
Vergleich Mit ähnlichen Verbindungen
Gnetin H, cis- is unique compared to other resveratrol oligomers due to its specific configuration and biological activities. Similar compounds include:
Trans-gnetin H: Another isomer of Gnetin H with similar but distinct biological activities.
Suffruticosol B: Another oligostilbene with potential therapeutic properties.
ε-Viniferin: A resveratrol dimer with antioxidant and anticancer properties.
Gnetin H, cis- stands out due to its potent ability to induce apoptosis and oxidative stress in cancer cells, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
1261292-13-0 |
|---|---|
Molekularformel |
C42H32O9 |
Molekulargewicht |
680.7 g/mol |
IUPAC-Name |
5-[(2S,3S,5S,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3-/t37-,38-,41+,42+/m0/s1 |
InChI-Schlüssel |
PHIHHTIYURVLDB-LZPIWRFWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\C2=C3[C@@H]([C@H](OC3=CC4=C2[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




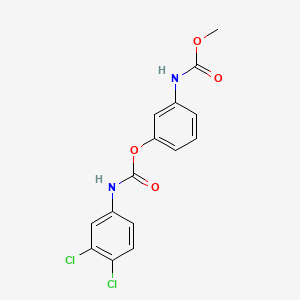
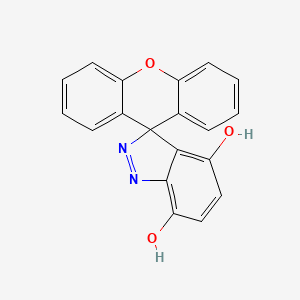
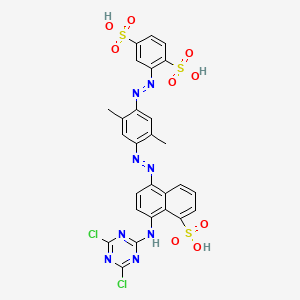
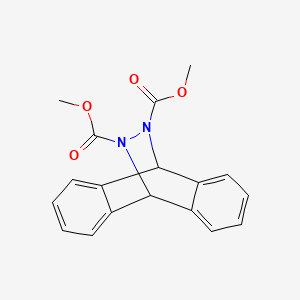
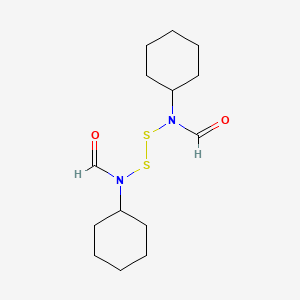
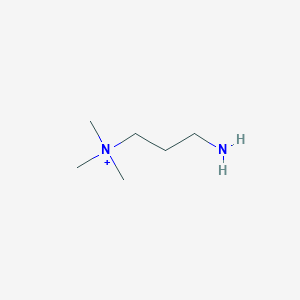
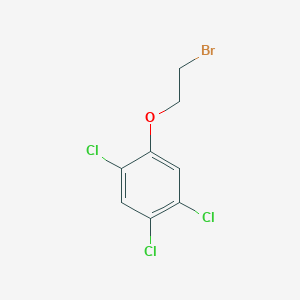

![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
